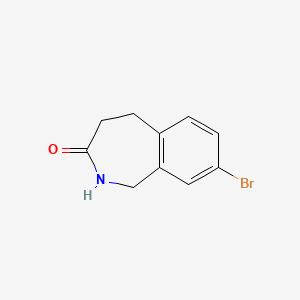

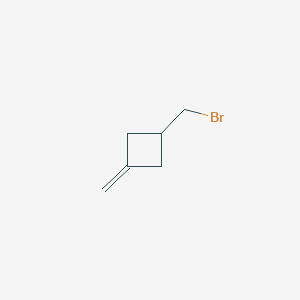

1-(溴甲基)-3-甲烯基环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a chemical compound typically includes its molecular formula, structure, and common uses. For example, a similar compound, 1-Bromo-2-methylpropane, is used as an alkylating agent and a reagent for the synthesis of various compounds .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. For instance, bromopyrenes, derivatives of a renowned aromatic hydrocarbon, are significant in synthetic chemistry, materials science, and environmental studies .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed. For example, bromopyrenes stand out for their significance in synthetic chemistry .Physical And Chemical Properties Analysis

This involves determining properties like boiling point, melting point, solubility, density, and reactivity. For example, 1-Bromo-2-methylpropane has a molecular weight of 137.02, a boiling point of 90-92 °C, and a density of 1.26 g/mL at 20 °C .科学研究应用

合成途径及应用

合成 1-氨基甲基-1-氟环烷的便捷方法

一项研究概述了从包括亚甲基环丁烷在内的亚甲基环烷开始的三步合成过程。此过程涉及溴氟化,提供相应的马氏体产物,如 1-溴甲基-1-氟环烷,然后通过叠氮化物取代和氢化向标题化合物转化。此合成途径对于开发 1-氨基甲基-1-氟环烷支架至关重要,展示了该化合物在构建具有药用化学和材料科学潜在应用的复杂分子结构中的作用 (Moens, D’hooghe, & Kimpe, 2013)。

功能化亚甲基环丁烯和环丙烷衍生物

一项研究重点介绍了由芳基亚甲基环丙烷路易斯酸催化的级联构建功能化亚甲基环丁烯、环丁烷和环丙烷衍生物。这展示了该化合物在促进多种化学反应中的效用,从而产生一系列在有机合成和药物研究中具有潜在应用的衍生物 (Yao & Shi, 2007)。

光环加成产物

对配位聚合物及其光环加成产物的研究揭示了通过涉及亚甲基环丁烷衍生物的反应合成和结构确定复杂化合物。这些发现对于开发具有特定发光传感和染料吸收特性的新材料具有重要意义,突出了该化合物在材料科学中的作用 (Hu, Shi, Chen, & Lang, 2015)。

环丁烷衍生物的合成

另一项研究重点关注 3-溴甲基和 3-溴-3-甲氧基甲基环丁烷-1-腈及其衍生物的合成和脱氢溴化,展示了该化合物在创建双环丁烷衍生物中的应用。这项研究有助于了解影响消除过程和取代亚甲基环丁烷形成的结构因素,这与为各种化学应用设计新化合物有关 (Razin et al., 2003)。

作用机制

This refers to how the compound interacts with other substances at the molecular level. For example, the mechanism of action of [1-(bromomethyl)cyclopropyl]methanol involves the formation of a cyclopropylmethyl bromide anion.

安全和危害

未来方向

属性

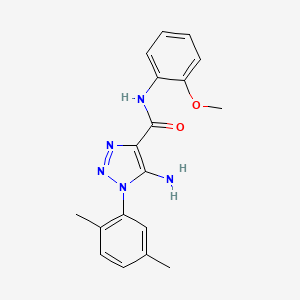

IUPAC Name |

1-(bromomethyl)-3-methylidenecyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-5-2-6(3-5)4-7/h6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVUHYPOWFGJKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Ethoxypyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2721025.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)

![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)

![(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2721036.png)

![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)

![{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B2721038.png)